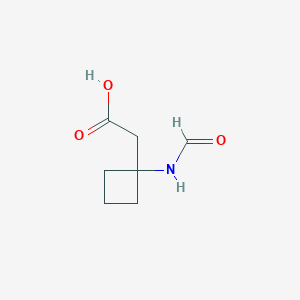
2-(1-Formamidocyclobutyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Formamidocyclobutyl)acetic acid is an organic compound with the molecular formula C₇H₁₁NO₃ It is a derivative of cyclobutane, featuring a formamide group attached to the cyclobutyl ring and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Formamidocyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by formylation and carboxylation reactions. One common method includes the following steps:
Cyclization: Starting with a suitable cyclobutane precursor, cyclization is achieved under controlled conditions.
Formylation: The cyclobutyl ring is then subjected to formylation using formic acid or formamide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Formamidocyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
2-(1-Formamidocyclobutyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-(1-Formamidocyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane derivatives: Compounds like cyclobutanecarboxylic acid and cyclobutylamine share structural similarities.
Formamide derivatives: Compounds such as N-formylglycine and formamidopyrimidine have similar functional groups.
Uniqueness
2-(1-Formamidocyclobutyl)acetic acid is unique due to the combination of the cyclobutyl ring and the formamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns not observed in other similar compounds.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-(1-formamidocyclobutyl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-8-7(2-1-3-7)4-6(10)11/h5H,1-4H2,(H,8,9)(H,10,11) |
Clé InChI |
VIJCHGATGIRTOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


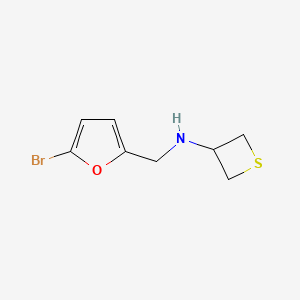
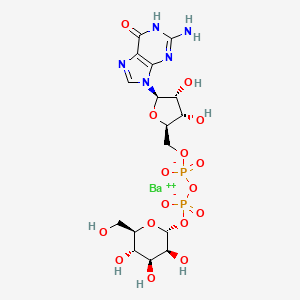
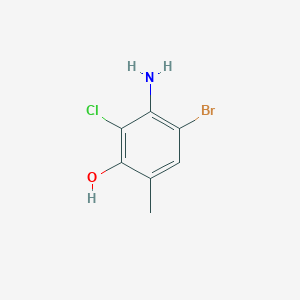
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
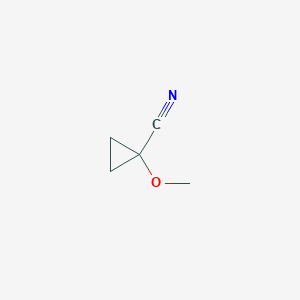
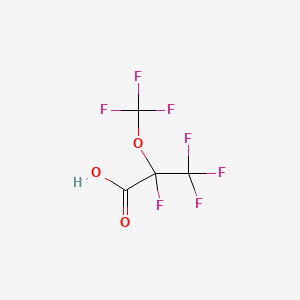

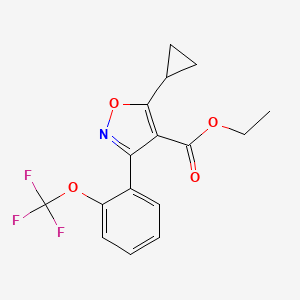
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)

![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
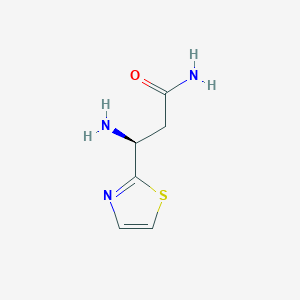
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
